N-(Trimethyl-D9-silyl)imidazole
Description
N-(Trimethyl-D9-silyl)imidazole is a deuterated silyl derivative of imidazole, a five-membered heterocyclic compound with two nitrogen atoms. The trimethyl-D9-silyl group (-Si(CD₃)₃) replaces one hydrogen atom on the imidazole nitrogen, introducing isotopic labeling and steric effects. This modification enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where deuterated compounds improve signal resolution and reduce background interference .
Properties
Molecular Formula |
C6H12N2Si |
|---|---|
Molecular Weight |
149.31 g/mol |
IUPAC Name |
imidazol-1-yl-tris(trideuteriomethyl)silane |
InChI |
InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3/i1D3,2D3,3D3 |
InChI Key |
YKFRUJSEPGHZFJ-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N1C=CN=C1 |
Canonical SMILES |
C[Si](C)(C)N1C=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Route
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Imidazole + Trimethylsilyl chloride-d9 (Me3SiCl-d9) | Nucleophilic substitution where imidazole nitrogen attacks the silicon center |
| 2 | Base (e.g., triethylamine or pyridine) | To scavenge HCl generated and drive reaction forward |
| 3 | Solvent: Anhydrous solvent such as dichloromethane or tetrahydrofuran | Provides medium for reaction |
| 4 | Temperature: 0–25 °C | Mild conditions to avoid side reactions |
| 5 | Workup: Extraction and purification by distillation or chromatography | Isolate pure this compound |
This method mirrors the preparation of non-deuterated N-(Trimethylsilyl)imidazole but substitutes deuterated silyl chloride to incorporate the D9 label.
Detailed Reaction Mechanism
- The lone pair on the nitrogen atom of imidazole attacks the electrophilic silicon atom of trimethylsilyl chloride-d9.
- The chloride ion is displaced, forming this compound and releasing HCl.
- The base present neutralizes HCl to prevent protonation of the product or starting materials.
This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the silyl chloride and ensure high yield.
Alternative Preparation Methods
Use of Trimethylsilyl-d9 Triflate
An alternative silylating agent is trimethylsilyl-d9 triflate, which is more reactive and can silylate imidazole under milder conditions and shorter reaction times.
- Advantages: Higher reactivity, cleaner reaction profile.
- Disadvantages: More expensive and moisture sensitive.
Direct Exchange Methods
Some protocols involve isotopic exchange on preformed N-(Trimethylsilyl)imidazole with deuterated reagents or under catalytic conditions to introduce deuterium selectively, although these are less common due to lower efficiency.
Purification and Characterization
Purification is typically achieved by vacuum distillation or column chromatography under inert atmosphere to avoid moisture contamination.
- Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) spectroscopy, especially ^1H, ^2H (deuterium), and ^29Si NMR, confirms the incorporation of deuterium and the silyl group attachment.
- Mass spectrometry (MS) verifies the molecular weight increase due to D9 substitution.
- Infrared spectroscopy (IR) can show characteristic Si–N and Si–C stretches.
Data Table: Summary of Preparation Conditions from Literature
Applications Supporting Preparation Relevance
This compound is primarily used as a derivatization reagent in gas chromatography/mass spectrometry (GC/MS) for analysis of lipids, steroids, and other hydroxyl-containing compounds, where deuterium labeling aids in quantitative analysis and internal standardization.
Chemical Reactions Analysis
Types of Reactions
N-(Trimethyl-D9-silyl)imidazole undergoes various types of chemical reactions, including:
Silylation Reactions: It reacts with alcohols and phenols to form trimethylsilyl ethers.
Substitution Reactions: It can react with esters to form imidazolides.
Aromatization Reactions: It is used in the aromatization of the A-ring of steroids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Alcohols and phenols for silylation reactions.
- Esters for substitution reactions.
- Steroids for aromatization reactions .
Major Products Formed
The major products formed from these reactions include:
- Trimethylsilyl ethers from silylation reactions.
- Imidazolides from substitution reactions.
- Aromatized steroids from aromatization reactions .
Scientific Research Applications
Analytical Chemistry
1. Derivatization Agent for Gas Chromatography/Mass Spectrometry (GC/MS)
N-(Trimethyl-D9-silyl)imidazole serves as an effective derivatization agent for various analytes, enhancing their volatility and detectability during GC/MS analysis. It is particularly useful in the analysis of sterols and lipids.
- Case Study : In a study by Giera et al. (2023), N-(trimethylsilyl)imidazole was utilized to derivatize sterols, enabling rapid GLC/MS analysis completed in under 12.5 minutes. This method significantly improved the efficiency of sterol quantification in complex biological samples .
Organic Synthesis
2. Synthesis of Imidazole Derivatives
The compound is instrumental in synthesizing various imidazole derivatives through silylation reactions. It acts as a silylating agent for alcohols and carbonyl compounds, facilitating the formation of imidazolides.
- Case Study : Topuzyan et al. (2023) demonstrated a novel method for synthesizing 2,3-diaryl-5-arylidene-4-imidazolones using N-(trimethylsilyl)imidazole, highlighting its utility in medicinal chemistry for developing potential therapeutic agents .
Materials Science
3. Preparation of Ionic Liquids
this compound is also employed in the synthesis of ionic liquids, which have applications in electrochemistry and catalysis.
- Case Study : Yuan et al. (2023) reported the synthesis of 1,3-bis-(3-sulfonic acid) propyl imidazolium ionic liquids using N-(trimethylsilyl)imidazole. These ionic liquids exhibited enhanced properties suitable for various industrial applications .
Summary Table of Applications
| Application Area | Specific Use | Reference |
|---|---|---|
| Analytical Chemistry | Derivatization for GC/MS analysis of sterols | Giera et al., 2023 |
| Organic Synthesis | Synthesis of imidazole derivatives | Topuzyan et al., 2023 |
| Materials Science | Preparation of ionic liquids | Yuan et al., 2023 |
Mechanism of Action
The mechanism of action of N-(Trimethyl-D9-silyl)imidazole involves the transfer of the trimethylsilyl group to a target molecule. This process typically occurs through nucleophilic substitution, where the nitrogen atom in the imidazole ring acts as a nucleophile, attacking the silicon atom in the trimethylsilyl group. This results in the formation of a new bond between the silicon and the target molecule, effectively silylating it .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- N-Functionalized Imidazoles : highlights N-functionalized imidazoles synthesized via computational methods (DFT and COSMO-RS). Unlike N-(Trimethyl-D9-silyl)imidazole, these compounds often feature alkyl or aryl groups on the nitrogen, altering polarity and thermal stability. For example, branched N-alkyl imidazoles exhibit lower melting points compared to silylated derivatives due to reduced intermolecular interactions .
- Deuterated Silyl Reagents : N,O-Bis(trimethyl-D9-silyl)trifluoroacetamide () shares isotopic labeling with the target compound. Both are used as derivatization agents in gas chromatography-mass spectrometry (GC-MS), but the trifluoroacetamide group in the former enhances volatility, whereas the imidazole ring in this compound provides nucleophilic reactivity for silylation reactions .
Physicochemical Properties
| Property | This compound | N-O-Bis(trimethyl-D9-silyl)trifluoroacetamide | N-Alkyl Imidazoles |
|---|---|---|---|
| Molecular Weight (g/mol) | ~215 (estimated) | 275.51 | 150–300 |
| Deuterium Content | 99 atom% D (inferred) | 99 atom% D | None |
| Storage Conditions | 0°C–6°C (inferred) | 0°C–6°C | Room temperature |
| Key Application | NMR spectroscopy, derivatization | GC-MS derivatization | Ionic liquids, catalysis |
Notes:
- The steric bulk of the trimethyl-D9-silyl group increases thermal stability but reduces solubility in polar solvents compared to N-alkyl imidazoles .
- Deuterated compounds like this compound command higher costs (e.g., JPY 123,200/250mg for N,O-Bis(trimethyl-D9-silyl)trifluoroacetamide) due to isotopic purity requirements .
Research Findings and Challenges
- Thermodynamic Stability : Computational studies () predict that silylated imidazoles exhibit higher boiling points and lower vapor pressures than alkylated counterparts, making them suitable for high-temperature applications .
- Synthetic Complexity : Deuterated silyl reagents require stringent anhydrous conditions and specialized catalysts, increasing production costs and limiting scalability .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(Trimethyl-D9-silyl)imidazole, and how is isotopic purity ensured?
- Answer : The compound is typically synthesized via silylation of imidazole using deuterated trimethylsilyl reagents (e.g., D9-trimethylsilyl chloride) under anhydrous conditions. Isotopic purity is ensured by rigorous purification steps, such as fractional distillation or column chromatography, followed by characterization using mass spectrometry (deuterium isotopic pattern analysis) and ²H NMR to confirm the absence of non-deuterated byproducts .
Q. Which spectroscopic techniques are most suitable for characterizing this compound, and how do deuterium atoms influence spectral interpretation?
- Answer : Key techniques include:
- ¹H/²H NMR : Deuterium substitution eliminates signals from trimethylsilyl protons, simplifying analysis of the imidazole ring protons.
- IR Spectroscopy : Confirms the presence of Si–C and N–Si bonds (~1250 cm⁻¹ for Si–CH3).
- Mass Spectrometry : Isotopic clusters (e.g., M+9 peaks) validate deuterium incorporation.
Deuterium atoms reduce splitting in NMR and alter retention times in GC-MS analyses .
Q. What are the standard applications of this compound in analytical chemistry?
- Answer : It is widely used as a derivatizing agent in gas chromatography (GC) to enhance volatility of polar compounds (e.g., alcohols, carboxylic acids). The deuterated form aids in distinguishing analyte signals from background noise via isotopic labeling. Stability under GC conditions (≤250°C) and compatibility with non-polar columns are critical factors .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize isotopic exchange during derivatization with this compound?
- Answer : Isotopic exchange is mitigated by:
- Controlled pH : Neutral to slightly basic conditions reduce acid-catalyzed deuterium loss.
- Low-Temperature Reactions : Conducting derivatization at 0–6°C (as per storage recommendations) slows exchange kinetics.
- Solvent Selection : Anhydrous aprotic solvents (e.g., DMF, THF) prevent proton-deuterium exchange.
Post-reaction validation via GC-MS or LC-HRMS ensures isotopic integrity .
Q. How should researchers resolve contradictions between NMR and mass spectrometry data regarding isotopic purity?
- Answer : Contradictions may arise due to dynamic exchange processes or impurities. Resolution strategies include:
- Cross-Validation : Use elemental analysis to confirm C:H:D ratios.
- High-Resolution MS : Detect minor non-deuterated impurities (e.g., M+0 peaks).
- Variable-Temperature NMR : Assess line broadening caused by exchange dynamics.
For example, unexpected ¹H signals in NMR could indicate residual protons in the silyl group, requiring further purification .
Q. What mechanistic insights can be gained from studying kinetic isotope effects (KIEs) in reactions involving this compound?
- Answer : KIEs reveal transition-state dynamics in silicon-mediated reactions. For instance:
- Deuterium Labeling : Comparing reaction rates of deuterated vs. non-deuterated analogs quantifies KIE (e.g., kH/kD > 1 indicates proton-sensitive steps).
- Computational Modeling : DFT studies can correlate isotopic substitution with activation barriers.
Such analyses are critical for optimizing catalytic cycles in organosilicon chemistry .
Q. What strategies are recommended for analyzing degradation products of this compound under prolonged storage?
- Answer : Degradation (e.g., hydrolysis to imidazole and deuterated silanols) is monitored via:
- Stability Studies : Accelerated aging at elevated temperatures (40–60°C) with periodic GC-MS analysis.
- Moisture Control : Storage in sealed containers with desiccants (per safety guidelines).
- ²⁹Si NMR : Tracks silicon-containing degradation products.
Contamination risks in downstream applications (e.g., GC column damage) must be mitigated .
Methodological Tables
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
